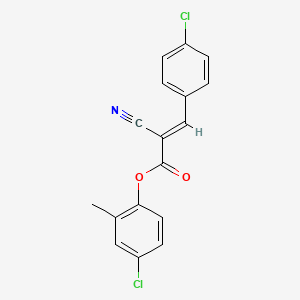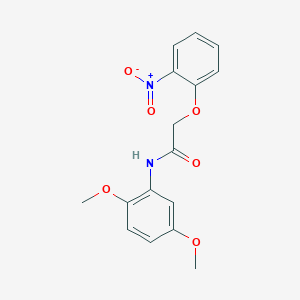
methyl 4-(acetylamino)-5-(5-methoxy-5-oxopentyl)-2-thiophenecarboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The chemical compound is related to a class of organic molecules that include functionalities such as acetylamino, methoxy, and thiophenecarboxylate groups. These features are often seen in compounds that are of interest for their potential chemical and pharmaceutical applications. While direct studies on this specific compound may be limited, research on similar molecules provides valuable insights into their synthesis, structure, and properties.
Synthesis Analysis
Research on related compounds, such as those involving acetyl and methoxy functionalities alongside thiophene moieties, outlines various synthetic routes. For example, the synthesis of heterocyclic systems utilizing methyl and phenylmethyl derivatives as precursors demonstrates the complexity and versatility in constructing such molecules. These processes often involve multiple steps, including condensation, cyclization, and functional group transformations (Selič, Grdadolnik, & Stanovnik, 1997).
Molecular Structure Analysis
The molecular structures of related compounds reveal intricate details about their geometry, bonding, and interactions. For instance, studies on molecular structures synthesized via Schiff bases reduction route provide insights into hydrogen bonding and intermolecular interactions that stabilize these molecules (Ajibade & Andrew, 2021).
Chemical Reactions and Properties
Chemical reactions involving similar compounds often include acylaminomethylation, bromination, nitration, and acetylation, showcasing the reactivity of the thiophene moiety and the influence of substituents on reaction outcomes (Gol'dfarb, Yakubov, & Belen’kii, 1986; Clarke, Scrowston, & Sutton, 1973).
Physical Properties Analysis
The physical properties of such compounds, including their crystalline structure, melting points, and solubility, are crucial for understanding their behavior in different environments. Research on compounds with similar functional groups offers valuable data on how these molecular features influence physical characteristics.
Chemical Properties Analysis
The chemical properties, including reactivity, stability, and functional group transformations, are essential for the application of these compounds in synthesis and potential pharmaceutical use. Studies on the oxidative amidation of phenols and the synthesis of pyrrole derivatives provide examples of the chemical versatility of compounds with acetylamino, methoxy, and thiophenecarboxylate functionalities (Chau & Ciufolini, 2014; Galenko, Tomashenko, Khlebnikov, & Novikov, 2015).
Applications De Recherche Scientifique
Chemical Synthesis and Derivatization
- Methyl 4-(acetylamino)-5-(5-methoxy-5-oxopentyl)-2-thiophenecarboxylate and related compounds are involved in various chemical reactions, such as acylaminomethylation of 2-acylthiophenes and thiophene carboxylic acid esters. These reactions produce a mixture of methyl derivatives, useful in the development of novel chemical entities (Gol'dfarb et al., 1986).
High-Performance Liquid Chromatography (HPLC)
- This compound is utilized as a fluorogenic labeling reagent in HPLC for the analysis of biologically important thiols like glutathione and cysteine. It reacts selectively and rapidly with thiols to give fluorescent adducts, aiding in the precise detection and quantification of these biomolecules (Gatti et al., 1990).
Production of Phenylacetic Acid Derivatives
- In the study of fungal metabolites, derivatives of this compound have been identified as products of fungal cultures, such as Curvularia lunata. These compounds have been studied for their biological activities, including antimicrobial properties (Varma et al., 2006).
Propriétés
IUPAC Name |
methyl 4-acetamido-5-(5-methoxy-5-oxopentyl)thiophene-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO5S/c1-9(16)15-10-8-12(14(18)20-3)21-11(10)6-4-5-7-13(17)19-2/h8H,4-7H2,1-3H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLPHPIYMZKJTBE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(SC(=C1)C(=O)OC)CCCCC(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-2-[3-(1-pyrrolidinylcarbonyl)phenoxy]pyrimidine](/img/structure/B5568184.png)
![5-{[4-(2-pyridinyl)-1-piperazinyl]carbonyl}-1,2,3-benzothiadiazole](/img/structure/B5568191.png)


![N-{3,5-dichloro-2-[2-(3,5-dimethylphenoxy)ethoxy]benzylidene}-4H-1,2,4-triazol-4-amine](/img/structure/B5568205.png)
![N-[4-chloro-3-(trifluoromethyl)phenyl]-2-nitrobenzamide](/img/structure/B5568215.png)
![4-[4-methyl-6-(1-piperidinyl)-2-pyrimidinyl]morpholine](/img/structure/B5568239.png)



![1-(3,4-dihydroxyphenyl)-2-{[1-(4-fluorophenyl)-1H-tetrazol-5-yl]thio}ethanone](/img/structure/B5568264.png)
![N-[(3R*,4R*)-3-hydroxy-1-(3-thienylmethyl)piperidin-4-yl]nicotinamide](/img/structure/B5568265.png)

![1-cyclopentyl-5-oxo-N-[(4-phenyltetrahydro-2H-pyran-4-yl)methyl]-3-pyrrolidinecarboxamide](/img/structure/B5568281.png)